molecular formula C17H18N4O3 B2759855 methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946332-15-6

methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No. B2759855
M. Wt: 326.356
InChI Key: UTQFUDDVXAAWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate” belongs to a class of compounds known as pyrazolopyridines . Pyrazolopyridines are three-membered azaheterocyclic systems that are composed of a pyrazole and pyridine fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridazinone derivatives, including compounds structurally related to methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate, have been synthesized and characterized using various spectroscopic techniques. These compounds have shown potential in medicinal chemistry due to their structural features and reactivity, facilitating the development of novel therapeutic agents (Kalai et al., 2021).

Drug Discovery and Molecular Docking

  • The synthesis of pyrazole derivatives and their precursors has been explored for their significant biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These studies utilize molecular docking to understand the interaction between synthesized compounds and key enzymes, highlighting the potential of pyrazole-based compounds in drug discovery (Thangarasu et al., 2019).

Heterocyclic Chemistry and New Compounds Synthesis

  • Novel pyridine and fused pyridine derivatives have been synthesized, starting from compounds similar to methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies, indicating their potential as lead compounds in drug development (Flefel et al., 2018).

Antimicrobial Activity

  • The antimicrobial activity of various pyridazine derivatives, including those related to the target compound, has been evaluated, demonstrating the potential of these compounds in developing new antimicrobial agents. The study also delves into the synthesis of specific pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, showing a range of biological activities (El-Mariah et al., 2006).

Spectroscopic Properties and Structural Insights

  • Research into imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which share structural similarities with the target compound, has provided valuable insights into their structures and spectroscopic properties. These studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in scientific research and pharmaceutical development (Nakai et al., 2003).

properties

IUPAC Name

methyl 2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11(2)15-13-9-18-21(12-7-5-4-6-8-12)16(13)17(23)20(19-15)10-14(22)24-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQFUDDVXAAWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.